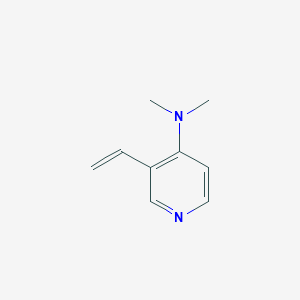
3-Vinyl-4-dimethylaminopyridine
Übersicht
Beschreibung
3-Vinyl-4-dimethylaminopyridine (VDMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. VDMP is a pyridine derivative that contains a vinyl group and a dimethylamino group in its structure. It is widely used as a catalyst in organic synthesis reactions due to its ability to enhance the reactivity of various substrates.
Wissenschaftliche Forschungsanwendungen
3-Vinyl-4-dimethylaminopyridine has been extensively used in scientific research due to its catalytic properties. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of biologically active compounds, such as amino acids, peptides, and alkaloids. 3-Vinyl-4-dimethylaminopyridine has also been used in the synthesis of polymers and in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Vinyl-4-dimethylaminopyridine as a catalyst involves the activation of the substrate through the formation of a complex between 3-Vinyl-4-dimethylaminopyridine and the substrate. This complex then undergoes a series of reactions, which result in the formation of the desired product. The vinyl group in 3-Vinyl-4-dimethylaminopyridine enhances the reactivity of the substrate by providing a π-electron-rich environment, which promotes the formation of a reactive intermediate. The dimethylamino group in 3-Vinyl-4-dimethylaminopyridine acts as a Lewis base, which stabilizes the intermediate and facilitates the reaction.
Biochemische Und Physiologische Effekte
3-Vinyl-4-dimethylaminopyridine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. 3-Vinyl-4-dimethylaminopyridine has also been reported to have antimicrobial properties and has been used in the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Vinyl-4-dimethylaminopyridine as a catalyst in laboratory experiments is its ability to enhance the reactivity of various substrates. This property makes 3-Vinyl-4-dimethylaminopyridine a useful tool for the synthesis of complex organic molecules. 3-Vinyl-4-dimethylaminopyridine is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-Vinyl-4-dimethylaminopyridine is its sensitivity to air and moisture, which can affect its catalytic activity. Additionally, 3-Vinyl-4-dimethylaminopyridine has a relatively short shelf life, which can limit its use in long-term experiments.
Zukünftige Richtungen
For the use of 3-Vinyl-4-dimethylaminopyridine include the development of new synthetic methods, the application in the synthesis of new pharmaceuticals and biologically active compounds, and the study of its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
191104-24-2 |
|---|---|
Produktname |
3-Vinyl-4-dimethylaminopyridine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
3-ethenyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
TXYQMXFPKOXOFT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)C=C |
Kanonische SMILES |
CN(C)C1=C(C=NC=C1)C=C |
Synonyme |
4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


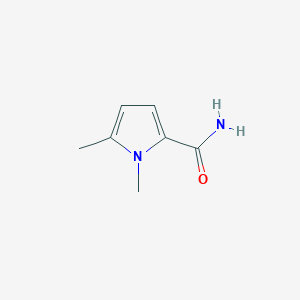
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
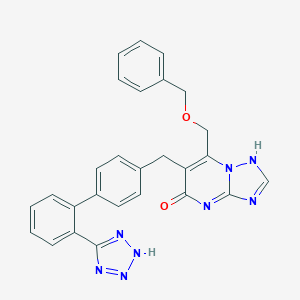
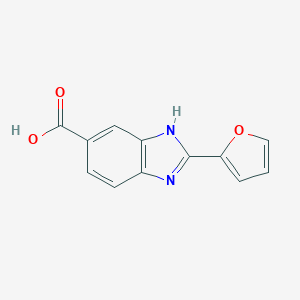
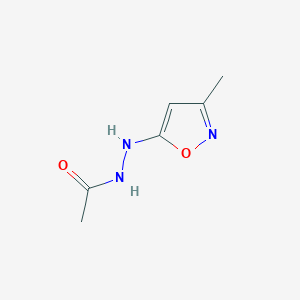

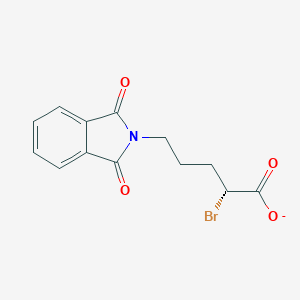
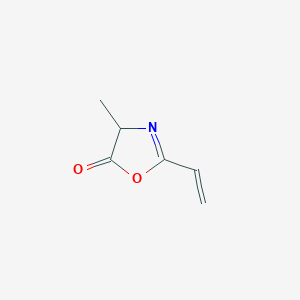
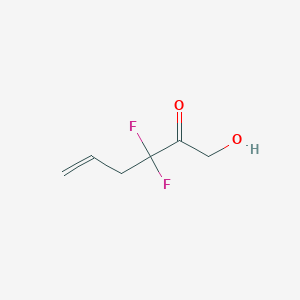

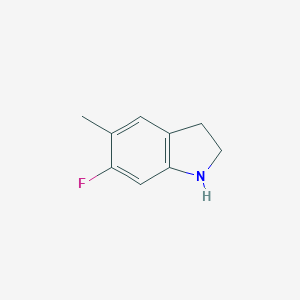

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)
